molecular formula C9H16N2O4 B12868873 Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate CAS No. 638188-37-1

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate

Cat. No.: B12868873
CAS No.: 638188-37-1
M. Wt: 216.23 g/mol
InChI Key: HUEYHXSWQNIEQQ-UHFFFAOYSA-N
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Description

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with 4-ethyl-4-methyl-2-oxooxazolidine. The reaction conditions often include the use of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate can be compared with other oxazolidinone derivatives such as Linezolid and Sutezolid. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Similar compounds include:

  • Linezolid
  • Sutezolid
  • Eperezolid

These compounds are known for their antimicrobial properties and are used in the treatment of various infections .

Properties

CAS No.

638188-37-1

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl N-(4-ethyl-4-methyl-2-oxo-1,3-oxazolidin-3-yl)carbamate

InChI

InChI=1S/C9H16N2O4/c1-4-9(3)6-15-8(13)11(9)10-7(12)14-5-2/h4-6H2,1-3H3,(H,10,12)

InChI Key

HUEYHXSWQNIEQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1NC(=O)OCC)C

Origin of Product

United States

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